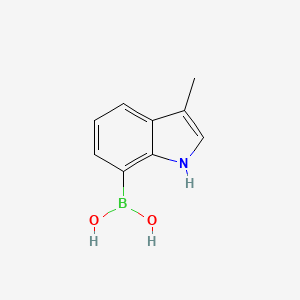

(3-methyl-1H-indol-7-yl)boronic acid

Description

The Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Heterocyclic Chemistry

The indole ring system, an aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, stands as a cornerstone in the fields of organic and medicinal chemistry. nih.govderpharmachemica.comnih.gov This structural motif is not merely a synthetic curiosity but is widespread in nature, forming the core of numerous bioactive natural products, pharmaceuticals, agrochemicals, and functional materials. derpharmachemica.comnih.govthieme-connect.com The inherent chemical properties of the indole scaffold have made it a privileged structure in drug discovery, with many indole-containing compounds demonstrating significant pharmacological activity. organic-chemistry.org

Prominent examples of naturally occurring indole derivatives include the neurotransmitter serotonin, the hormone melatonin, and the amino acid tryptophan. nih.govmdpi.com The functionalization of the indole nucleus can dramatically influence its biological properties, leading to compounds with a vast array of therapeutic applications. derpharmachemica.com For instance, synthetic compounds incorporating the indole scaffold include the non-steroidal anti-inflammatory drug Indomethacin and the anti-migraine agent Sumatriptan. derpharmachemica.com The versatility of the indole ring has spurred extensive research into novel synthetic methodologies for its construction and derivatization, aiming to generate libraries of compounds for screening and development of new therapeutic agents. nih.govorganic-chemistry.org The development of efficient synthetic routes, including one-pot syntheses and transition-metal-catalyzed reactions, continues to be a major focus for organic chemists. derpharmachemica.comnih.gov

Strategic Importance of Organoboron Compounds as Versatile Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. nih.govthieme.denih.gov Their rise to prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.govnih.gov Boronic acids are generally stable, crystalline solids that are often tolerant of air and moisture, facilitating their handling and storage. nih.govnih.gov From a green chemistry perspective, the byproducts of their reactions, such as boric acid, are considered environmentally benign. nih.gov

The carbon-boron bond, while generally stable, can be readily cleaved under specific reaction conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govthieme.de This reactivity is most famously exploited in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and vinyl-aryl structures. nih.govnih.gov Beyond this cornerstone reaction, organoboron compounds serve as key intermediates in a multitude of other transformations, including hydroboration, carboboration, and as catalysts for various reactions. nih.govwikipedia.orgrsc.org The ability to convert the boronic acid moiety into a wide range of functional groups, such as alcohols, halides, and amines, further underscores their strategic importance as synthetic building blocks. wikipedia.org The development of new methods for synthesizing organoboron compounds, such as direct C-H borylation, continues to expand their accessibility and utility in the synthesis of complex organic molecules. nih.govnih.gov

Significance of Regioselective Functionalization of Indoles in Chemical Synthesis

While the indole scaffold is a valuable synthetic target, the selective functionalization of its various positions presents a significant chemical challenge. The indole ring possesses multiple C-H bonds with differing reactivity. nih.gov The pyrrole ring is generally more electron-rich and nucleophilic than the benzene ring, making the C2 and C3 positions the most common sites for electrophilic substitution and other functionalizations. nih.govacs.org However, achieving regioselective functionalization at the C4, C5, C6, or C7 positions on the carbocyclic ring is considerably more difficult due to their similar reactivity and the overriding reactivity of the pyrrole moiety. nih.govnih.gov

Selective C-H functionalization of the benzene ring of indole is a highly sought-after transformation as it allows for the synthesis of specific isomers that are often inaccessible through classical methods. nih.govnih.gov The ability to install a functional group at a precise location is crucial, as the position of substitution significantly impacts the biological and material properties of the resulting indole derivative. nih.gov For example, direct functionalization at the C4 position is notoriously difficult due to the ring's poor nucleophilic character. acs.org Similarly, selective functionalization at the C7 position often requires the C2 position to be blocked to prevent unwanted side reactions. nih.gov To overcome these challenges, chemists have developed various strategies, including the use of directing groups, which temporarily coordinate to a metal catalyst and guide the reaction to a specific C-H bond. nih.govacs.org Transition-metal catalysis, employing metals such as palladium, rhodium, and iridium, has emerged as a powerful tool for achieving regioselective C-H activation and borylation of indoles, providing access to valuable synthetic intermediates. nih.govmdpi.comnih.gov

Overview of (3-methyl-1H-indol-7-yl)boronic acid within the Landscape of Indolylboronates

Within the diverse family of indolylboronic acids, this compound is a specific and valuable building block for organic synthesis. This compound features a boronic acid group at the C7 position of the indole nucleus and a methyl group at the C3 position. The presence of the methyl group at C3, a common substitution pattern found in natural products like skatole, can influence the electronic properties and steric environment of the indole ring. nih.gov The strategic placement of the boronic acid at C7 makes this compound a particularly useful intermediate for introducing substituents at a less accessible position of the indole scaffold.

Indolylboronic acids, including the 3-methyl-7-borylated congener, are valued for their stability and utility in cross-coupling reactions. nih.govnih.gov They serve as nucleophilic partners in Suzuki-Miyaura reactions, enabling the formation of C7-arylated or C7-vinylated indoles, which are challenging to synthesize through other methods. nih.gov The synthesis of indolylboronic acids can be achieved through several routes. Traditional methods often involve a halogen-lithium exchange on a haloindole followed by trapping with a borate (B1201080) ester. nih.govnih.gov More modern and efficient approaches include the transition-metal-catalyzed C-H borylation of the indole core, which offers a more atom-economical route directly from the parent indole. nih.govmdpi.com For the synthesis of a C7-borylated indole specifically, iridium-catalyzed C-H borylation has proven to be an effective method. mdpi.com The this compound, once formed, can be used in subsequent reactions to construct more complex molecules for applications in medicinal chemistry and materials science. nih.govacs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1284221-19-7 |

| Molecular Formula | C₉H₁₀BNO₂ |

| Formula Weight | 175.00 |

| SMILES | CC1=CNC2=C1C=CC=C2B(O)O |

Data sourced from achemblock.com

Properties

CAS No. |

1284221-19-7 |

|---|---|

Molecular Formula |

C9H10BNO2 |

Molecular Weight |

174.99 g/mol |

IUPAC Name |

(3-methyl-1H-indol-7-yl)boronic acid |

InChI |

InChI=1S/C9H10BNO2/c1-6-5-11-9-7(6)3-2-4-8(9)10(12)13/h2-5,11-13H,1H3 |

InChI Key |

NHSYZQUXHSNCMM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)C(=CN2)C)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1h Indol 7 Yl Boronic Acid and Analogous Indolylboronates

Precursor-Based Synthesis Strategies for Indolylboronic Acids

Precursor-based strategies traditionally rely on the functionalization of pre-existing haloindoles. These methods, while effective, involve multiple synthetic steps to first prepare the halogenated starting material before introducing the boronic acid moiety.

Halogen-Lithium Exchange and Subsequent Borate (B1201080) Trapping Protocols

One of the foundational methods for synthesizing indolylboronic acids is the halogen-lithium exchange reaction. nih.govwikipedia.org This protocol involves the reaction of a haloindole, such as 7-bromo- or 7-iodo-3-methyl-1H-indole, with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The exchange is a rapid process that replaces the halogen atom with a lithium atom, generating a highly reactive indolyl-lithium intermediate. wikipedia.orgharvard.edu This intermediate is then immediately "trapped" by an electrophilic boron reagent, such as trialkyl borate (e.g., B(OiPr)₃ or B(OMe)₃), to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final indolylboronic acid.

This reaction is kinetically controlled, with the rate of exchange typically following the trend of I > Br > Cl. wikipedia.org While powerful, the high reactivity of the organolithium reagents necessitates the use of cryogenic temperatures (e.g., -78 °C) to minimize side reactions and prevent decomposition. nih.gov The development of "in situ-quench" protocols, where the electrophile is present during the exchange, offers a powerful alternative to stepwise procedures. nih.gov

A key challenge with substrates bearing acidic protons, such as the N-H group of an indole (B1671886), is that the organolithium reagent can act as a base, deprotonating the nitrogen instead of performing the desired halogen exchange. This often requires the use of more than two equivalents of the organolithium reagent or prior protection of the N-H group. nih.gov

Transition-Metal-Catalyzed Borylation of Haloindoles (Miyaura Borylation)

The Miyaura borylation is a robust and widely used cross-coupling reaction for synthesizing boronic esters from aryl or heteroaryl halides. alfa-chemistry.comorganic-chemistry.org This method offers milder reaction conditions and superior functional group tolerance compared to halogen-lithium exchange protocols. organic-chemistry.org The general reaction involves a haloindole, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a base, and a transition metal catalyst. nih.gov

Palladium catalysis is the most common and well-developed approach for the Miyaura borylation of haloindoles. researchgate.netnih.gov The reaction efficiently converts a range of indole halides (chlorides, bromides, iodides) and triflates into the corresponding indolylboronate esters. nih.govresearchgate.net A typical catalytic system consists of a palladium precursor, such as Pd(dppf)Cl₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand like XPhos, and a weak base, most commonly potassium acetate (B1210297) (KOAc). organic-chemistry.orgresearchgate.netresearchgate.net The use of a weak base is crucial to prevent the competing Suzuki-Miyaura cross-coupling of the newly formed boronate ester with the remaining haloindole starting material. organic-chemistry.org The resulting pinacol (B44631) esters are stable, can be purified by chromatography, and are excellent partners in subsequent cross-coupling reactions. organic-chemistry.org The method has been successfully applied to various heteroaromatic halides, including indoles, often achieving good to excellent yields. nih.gov

| Indole Halide Substrate | Catalyst/Ligand | Boron Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Iodo-1-(p-toluenesulfonyl)-5-(1,3,4-oxadiazol-2-yl)indole | Pd(dppf)Cl₂ | B₂pin₂ | AcOK | DMF | N/A | researchgate.net |

| 1-SEM-3-bromo-7-(1,3,4-oxadiazol-2-yl)indole | Pd(dppf)Cl₂ | B₂pin₂ | AcOK | 1,4-Dioxane | N/A | researchgate.net |

| Various Aryl/Heteroaryl Chlorides & Bromides | Pd₂(dba)₃ / XPhos | B₂pin₂ | KOAc | Dioxane | 71-93% (for heteroaryls) | nih.gov |

| N-Boc-protected Bromoindoles | Pd(OAc)₂ / SPhos | B₂pin₂ | KOAc | Dioxane | Good to Excellent | nih.gov |

While palladium catalysts are dominant, systems based on more abundant and less expensive first-row transition metals like copper and cobalt have emerged as valuable alternatives. nih.gov Copper-catalyzed borylations can proceed under mild conditions and are effective for various substrates. nih.govnih.gov These reactions often use copper(I) salts in combination with specific ligands to generate an active copper-boryl intermediate in situ. nih.gov Copper catalysis has also been successfully applied to the dearomative borylation of indoles, producing chiral α-amino boronates with high enantioselectivity. thieme-connect.com

Cobalt-catalyzed borylations represent a growing field of interest. nih.govresearchgate.net Pincer-ligated cobalt complexes have been shown to be active catalysts for the borylation of arenes and heterocycles, operating under mild conditions and with high efficiency. acs.org These cobalt systems can provide unique selectivity, sometimes functionalizing C-H bonds that are not accessible with traditional iridium or palladium catalysts. acs.org For instance, cobalt catalysts have been used to borylate fluoroarenes with high regioselectivity. nih.gov

| Catalyst Metal | General Finding | Reference |

|---|---|---|

| Copper | Copper-catalyzed borylations are advantageous due to the low cost and toxicity of the metal, often proceeding under mild conditions with good functional group tolerance. nih.gov | nih.gov |

| Copper | Enables asymmetric dearomative borylation of indoles to synthesize cyclic chiral α-amino boronates in high yields and enantioselectivities. thieme-connect.com | thieme-connect.com |

| Cobalt | Pincer-ligated cobalt complexes effectively catalyze the C-H borylation of heterocycles and arenes, including substrates like lutidine, which are challenging for other metals. acs.org | acs.org |

| Cobalt | Cobalt catalysts can achieve meta-selective C-H borylation, a transformation that is difficult to achieve with other catalytic systems. youtube.com | youtube.com |

Direct C-H Borylation Approaches for Regioselective Indole Functionalization

Direct C-H borylation has emerged as a powerful and highly atom-economical strategy for synthesizing organoboron compounds, as it avoids the need for pre-functionalized substrates like haloindoles. nih.govrsc.org This approach involves the direct conversion of a C-H bond on the indole ring to a C-B bond, typically catalyzed by a transition metal. The primary challenge and area of intense research in this field is controlling the regioselectivity of the borylation. researchgate.net

Transition-Metal-Catalyzed C-H Borylation of Indoles

The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. acs.orgnih.gov Consequently, many early C-H borylation methods, whether metal-catalyzed or metal-free, resulted in C3-borylated indoles. nih.govrsc.org However, achieving borylation at other positions, such as C2, C4, or C7, requires overcoming this intrinsic reactivity.

Significant progress has been made in controlling the site of borylation through the strategic use of catalysts and directing groups. nih.gov

C2-Borylation: While less common, C2-selective borylation can be achieved through carefully designed catalytic systems, for example, using an N-heterocyclic carbene borane (B79455) with a catalytic amount of iodine, or using BF₃·OEt₂ as a catalyst. acs.orgnih.gov

C7-Borylation: The synthesis of 7-borylated indoles, such as the precursor to (3-methyl-1H-indol-7-yl)boronic acid, is particularly challenging and almost always requires a directing group strategy. nih.govresearchgate.net Researchers have demonstrated that installing a directing group, such as a pivaloyl (Piv) or other acyl group, on the indole nitrogen can steer the borylation to the C7 position. nih.govresearchgate.net In these systems, an iridium catalyst or a simple boron reagent like BBr₃ is used. The directing group is believed to coordinate with the metal or boron center, positioning it in close proximity to the C7 C-H bond and facilitating its selective activation. nih.govresearchgate.net Following the borylation, the directing group can often be removed under mild conditions, providing access to the valuable N-H free 7-indolylboronate. researchgate.net

| Target Position | Catalyst/Reagent | Strategy / Key Feature | Yield | Reference |

|---|---|---|---|---|

| C3 | Zn(OTf)₂ | Metal-catalyzed borylation of the most electron-rich position. | Good | rsc.org |

| C3 | B(C₆F₅)₃ | Metal-free electrophilic borylation with catecholborane. | Good | acs.orgnih.gov |

| C2 | I₂ (catalyst) | Uses an N-heterocyclic carbene borane as the borylating agent. | Good | acs.orgnih.gov |

| C7 | BBr₃ | N-Piv directing group-assisted, metal-free C-H borylation. | 88% (for subsequent hydroxylation) | researchgate.net |

| C7 | Ir-catalyst | N-acyl directing group-assisted C-H borylation. | Major Product | nih.gov |

Metal-Free C-H Borylation Approaches for Indole Scaffolds

To circumvent the costs and potential toxicity associated with transition metals, metal-free C–H borylation methods have gained significant attention. nih.gov In the absence of a directing influence, electrophilic borylation of indoles typically occurs at the electron-rich C3 position. nih.govacs.org Therefore, achieving regioselectivity at the C7 position under metal-free conditions relies heavily on chelation-assisted strategies using directing groups. nih.govacs.orgacs.org

A breakthrough in metal-free borylation is the use of the simple Lewis acid boron tribromide (BBr₃) to achieve highly selective C7-borylation of N-acyl indoles. nih.goved.ac.uknih.gov This reaction proceeds rapidly at room temperature. acs.org The mechanism involves the coordination of the Lewis acidic BBr₃ to the carbonyl oxygen of the N-acyl (e.g., pivaloyl) directing group. ed.ac.ukacs.org This forms a six-membered ring-like pre-transition state that positions the boron electrophile directly over the C7-H bond, facilitating a selective intramolecular electrophilic aromatic substitution (SEAr). ed.ac.uk The resulting C7-dibromoboryl indole is then typically converted to the corresponding pinacol boronate ester upon workup. nih.gov

This method exhibits excellent regioselectivity and is tolerant of a variety of functional groups. nih.gov Notably, it is effective for C6-substituted indoles, which can be challenging substrates for some transition-metal-catalyzed methods. ed.ac.uk The N-pivaloyl directing group is crucial for the success of the reaction and can be readily removed post-borylation. nih.govnih.gov This Lewis acid-catalyzed approach represents a general and practical metal-free strategy for accessing valuable C7-borylated indoles. acs.org

Other Reagent-Mediated Metal-Free Strategies

While transition-metal catalysis is a dominant approach in C-H borylation, several powerful metal-free strategies have been developed, offering alternative reactivity and avoiding potential metal contamination. These methods often rely on the generation of highly electrophilic boron species or the use of directing groups to achieve regioselectivity.

A significant advancement in the regioselective borylation of the indole nucleus involves the use of boron trihalides. nih.gov Researchers Houk, Shi, and co-workers developed an effective strategy for the C4- and C7-borylation of indoles using boron tribromide (BBr₃) under mild conditions. nih.govacs.org This reaction proceeds at room temperature and is typically complete within an hour. The strategy employs a pivaloyl protecting group on the indole nitrogen, which directs the borylation to the C7 position. nih.govnih.gov The initial reaction between the N-pivaloyl indole and BBr₃ forms a dibromoborane-substituted intermediate at the C7-position, which can be subsequently converted to the corresponding boronic ester by treatment with pinacol. nih.govacs.org

Other metal-free approaches target the electron-rich C3 position of the indole ring. In 2017, Oestreich and colleagues demonstrated an electrophilic C-H borylation of indoles using catecholborane (CatBH) in the presence of a catalytic amount of the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.govacs.org This reaction proceeds through the activation of the B-H bond of catecholborane, forming a reactive boron electrophile that attacks the C3 position. nih.govacs.org Similarly, electrophilic borylation can be achieved using borenium cations generated in situ from BCl₃ and a sterically hindered base like 2,6-lutidine or 2,4,6-tri-tert-butylpyridine. nih.govresearchgate.net

Ambiphilic aminoboranes have also emerged as effective catalysts for the metal-free C-H borylation of indoles and other heteroarenes, yielding C3-borylated products in good to excellent yields. nih.govacs.org Furthermore, molecular iodine has been shown to catalyze the C-H borylation of N-methylindole at the C2-position using N-heterocyclic carbene boranes as the borylating agent, a reaction that proceeds with the liberation of hydrogen gas. nih.govresearchgate.net

Table 1: Selected Metal-Free Reagents for Indole Borylation

| Reagent/Catalyst System | Borylating Agent | Position | Substrate Requirement | Ref. |

| BBr₃ | BBr₃ | C7 | N-pivaloyl group | nih.govacs.org |

| B(C₆F₅)₃ (catalyst) | Catecholborane (CatBH) | C3 | Electron-rich indole | nih.govacs.org |

| BCl₃ / 2,6-Lutidine | BCl₃ | C3 | Electron-rich indole | nih.govresearchgate.net |

| Ambiphilic Aminoborane (B14716983) (catalyst) | Pinacolborane (HBpin) | C3 | Various indoles | nih.govacs.org |

| I₂ (catalyst) | NHC-Borane | C2 | N-methylindole | nih.govresearchgate.net |

Other Advanced Synthetic Transformations Leading to Indolylboronates

Beyond direct C-H functionalization, other advanced synthetic methods, including decarboxylation, hydroboration, and cyclization, provide powerful entries to indolylboronic acid derivatives.

Decarboxylative cross-coupling offers a strategic alternative for the synthesis of indolylboronic acids from readily available indole carboxylic acids. nih.gov This approach transforms a carboxyl group into a boronate ester, leveraging the ubiquity of carboxylic acids as starting materials. nih.gov While many decarboxylative methods are metal-catalyzed, transition-metal-free protocols have been successfully developed. nih.gov

The metal-free decarboxylative borylation of indolecarboxylic acids typically involves the conversion of the carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. nih.govillinois.edu These NHP esters can then react with a diboron reagent, like bis(catecholato)diboron (B79384) or bis(pinacolato)diboron (B₂pin₂), under photoinduced conditions. nih.govnih.gov The reaction is believed to proceed through radical intermediates, providing a mild and versatile route to various indolylboronates. nih.govcapes.gov.br This method is notable for its excellent functional group tolerance. nih.gov

Table 2: Decarboxylative Borylation of Indole Precursors

| Precursor | Borylation Conditions | Product | Ref. |

| Indole-3-carboxylic acid | 1. N-hydroxyphthalimide (NHP) ester formation; 2. B₂pin₂, visible light | 3-(Boryl)indole | nih.govnih.gov |

| Indole-2-carboxylic acid | 1. NHP ester formation; 2. B₂pin₂, visible light | 2-(Boryl)indole | nih.govnih.gov |

Hydroboration, a classic reaction in organic synthesis, can be applied to the indole core to produce borylated indoline (B122111) scaffolds. This transformation involves the addition of a hydroborane reagent across the C2-C3 double bond of the indole, leading to dearomatization.

Metal-free borylative dearomatization of indoles has been achieved using pinacolborane (HBpin) in the presence of an aminoborane catalyst. rsc.orgrsc.org This reaction proceeds with the syn-addition of a hydrogen atom and a pinacolboryl (Bpin) group to the C2 and C3 positions, respectively. rsc.orgrsc.org The process is highly regio- and diastereoselective, providing good to excellent conversions for various 1-arylsulfonyl-substituted indoles. rsc.org Mechanistic studies and DFT computations have shown that even simple boranes like BH₃·SMe₂ can catalyze this borylative dearomatization. rsc.orgrsc.org In a related process, the hydroboration of N-H indoles with a catalytic amount of BH₃·SMe₂ and a stoichiometric amount of HBpin can lead to the formation of N-Bpin substituted indolines. nih.gov These methods provide access to valuable saturated heterocyclic boronates from aromatic precursors.

Table 3: Hydroboration of Indole Derivatives

| Indole Substrate | Reagents | Product | Key Features | Ref. |

| 1-Arylsulfonyl indoles | HBpin, Ambiphilic aminoborane (cat.) | 2-H, 3-Bpin-indoline | Metal-free, syn-addition, dearomative | rsc.orgrsc.org |

| N-H indoles | HBpin, BH₃·SMe₂ (cat.) | N-Bpin-indoline | Formation of N-B bond | nih.gov |

Instead of functionalizing a pre-existing indole ring, indolylboronic acid derivatives can be constructed through cyclization strategies where the boron moiety is incorporated during the ring-forming step. nih.gov This approach allows for the synthesis of specific isomers, such as 2-substituted-3-indolylboronates, from acyclic precursors. nih.gov

One effective metal-free strategy involves the cyclization of substituted anilines. nih.gov For example, treatment of certain substituted anilines with a stoichiometric amount of boron trichloride (B1173362) (BCl₃) or a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃) can afford 3-indolylboronates in good yields. nih.gov These reactions provide rapid access to the indole core with a C3-boron substituent. nih.gov

In addition to metal-free methods, transition-metal-catalyzed cyclizations have also proven valuable. A palladium-catalyzed borylative cyclization of 2-alkynylanilines provides a direct route to indole-3-boronic esters from simple starting materials. nih.govnih.gov This methodology can even be merged with subsequent cross-coupling reactions in a one-pot process, enhancing its synthetic utility. nih.gov

Table 4: Cyclization Strategies for Indolylboronate Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Ref. |

| Substituted anilines | BCl₃ or B(C₆F₅)₃ | 2-Substituted-3-indolylboronates | nih.gov |

| 2-Alkynylanilines | Palladium catalyst, Diboron reagent | Indole-3-boronic esters | nih.govnih.gov |

Reactivity Profiles and Mechanistic Pathways of 3 Methyl 1h Indol 7 Yl Boronic Acid in Catalytic Transformations

Cross-Coupling Reactions Leveraging the C7-Boronic Acid Moiety

The boronic acid group at the C7-position of the 3-methylindole (B30407) core is a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been extensively utilized for this purpose. nih.gov

Suzuki-Miyaura Cross-Coupling for C7-Functionalization of Indoles

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. mdpi.comrsc.org In the context of (3-methyl-1H-indol-7-yl)boronic acid, this reaction provides a direct and efficient route to C7-functionalized indoles.

The palladium-catalyzed arylation and heteroarylation at the C7 position of indoles using boronic acids is a significant transformation, though historically challenging. nih.govacs.org The direct C-H arylation of indoles has been more commonly achieved at the C2 and C3 positions. nih.gov However, the use of a directing group, such as a phosphinoyl group, in conjunction with a pyridine-type ligand and a palladium catalyst like Pd(OAc)₂, can selectively direct C-H activation and subsequent arylation to the C7 position when coupling with arylboronic acids. nih.govacs.org While this method focuses on C-H activation rather than a pre-functionalized boronic acid, it underscores the feasibility and interest in C7-arylation.

The direct use of this compound in Suzuki-Miyaura coupling with various aryl and heteroaryl halides offers a more straightforward approach to C7-functionalized products. This method circumvents the need for a directing group on the indole (B1671886) nitrogen. Research has demonstrated the successful coupling of various aryl halides with indolylboronic acids, showcasing the versatility of this approach. nih.gov

A variety of aryl and heteroaryl groups can be introduced at the C7 position using this methodology. The reaction is tolerant of a range of functional groups on both the boronic acid and the coupling partner.

| Aryl/Heteroaryl Halide | Catalyst System | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Bromoanisole | Pd(OAc)₂/SPhos | Isopropanol | CsF | High | acs.org |

| Aryl Chloride | Pd/SSphos | Water-Acetonitrile | K₂CO₃ | Good | nih.gov |

| o-Nitrophenylboronic acid | Pd/SSphos | Water-Acetonitrile | K₂CO₃ | 84 | nih.gov |

| Quinoline-3-boronic acid | Pd/SSphos | Water-Acetonitrile | K₂CO₃ | 62 | nih.gov |

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of bi- and oligo-indole systems. These structures are of significant interest due to their potential biological activities and applications in materials science. researchgate.netnih.gov By coupling this compound with a halogenated indole, a C7-C'x' bi-indole can be formed. For instance, the synthesis of 3,7'-bisindole derivatives has been achieved through various synthetic strategies, highlighting the importance of this structural motif. nih.govnih.govrsc.org

While direct examples specifically detailing the synthesis of tris-indoles using this compound are not prevalent in the provided search results, the iterative nature of the Suzuki-Miyaura coupling suggests its applicability. A plausible synthetic route could involve the initial synthesis of a di-indole species, which is then further functionalized with a halogen and subsequently coupled with another molecule of this compound.

The presence of a methyl group at the C3 position of the indole ring can influence the reactivity of the C7-boronic acid in cross-coupling reactions. The 3-methyl group is an electron-donating group, which can increase the electron density of the indole ring system. This electronic effect can potentially impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. rsc.org

There is a growing emphasis on developing sustainable and environmentally friendly synthetic methods. rsc.org For Suzuki-Miyaura couplings, this includes the use of aqueous solvent systems, lower catalyst loadings, and milder reaction temperatures. nih.govorganic-chemistry.orgrsc.org

Recent advancements have demonstrated the feasibility of conducting Suzuki-Miyaura couplings of indolylboronic acids under mild, aqueous conditions. nih.gov For example, a protocol using a Pd/SSphos catalyst system in a water-acetonitrile mixture at 37 °C has been successfully employed for the coupling of 5-bromoindole (B119039) with various arylboronic acids. nih.gov This method is attractive as it reduces the reliance on volatile organic solvents and often allows for easier product isolation. The use of micellar catalysis, where the reaction takes place in nano-sized micelles in water, is another promising green approach that has been applied to Suzuki-Miyaura couplings. nih.govorganic-chemistry.org These mild conditions are often compatible with a wider range of functional groups, which is a significant advantage for the synthesis of complex molecules.

| Catalyst System | Solvent System | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| Pd/SSphos | Water-Acetonitrile (4:1) | 37 | Aqueous media, mild temperature | nih.gov |

| Pd catalyst in TPGS-750-M | Water (micellar) | Room Temperature | No organic solvent, low E-factor | nih.gov |

| Oxime-palladacycle | 2-MeTHF (biosolvent) | Not specified | Eco-friendly solvent, high atom economy | rsc.org |

Other Metal-Catalyzed Coupling Reactions of this compound

While the Suzuki-Miyaura reaction is the most prominent, other metal-catalyzed cross-coupling reactions can also utilize this compound. The choice of metal catalyst can influence the type of bond formed and the reaction conditions required. For instance, rhodium-catalyzed reactions of arylboronic acids are relevant for additions to enones and aldehydes. rsc.org Although specific examples with this compound are not detailed, the general reactivity of arylboronic acids suggests potential applicability.

Furthermore, recent research has explored the use of other late transition metals like iron, cobalt, platinum, and gold in cross-coupling reactions involving boronic acids. rsc.org These alternative metals can offer different reactivity profiles and may be more cost-effective or have unique catalytic properties compared to palladium. The development of these methods could expand the synthetic utility of this compound beyond traditional palladium catalysis.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The most fundamental reaction of this compound is the Suzuki-Miyaura cross-coupling, which facilitates the formation of a C-C bond between the indole C7 position and an organic halide or triflate. The generally accepted catalytic cycle involves three key steps: youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic electrophile (e.g., an aryl halide, R-X) to form a palladium(II) intermediate.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (the 3-methyl-indol-7-yl moiety) to the palladium(II) center, displacing the halide. The base (e.g., carbonate or hydroxide) is crucial for forming a more nucleophilic boronate species [R'-B(OH)₃]⁻, which facilitates the transfer. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

This catalytic cycle is not only central to C-C bond formation but also serves as a model for C-heteroatom bond formations, such as the Chan-Evans-Lam coupling, which can form C-N or C-O bonds using copper catalysts.

Substituents on the indole ring significantly influence its reactivity through both electronic and steric effects. mdpi.commdpi.com

Electronic Effects: The indole ring is an electron-rich heterocycle. The C3 position is the most nucleophilic and typically the most reactive site towards electrophiles. researchgate.net The C2 position is the most acidic. mdpi.com The placement of the boronic acid at C7 directs functionalization to the benzene (B151609) portion of the indole.

The mechanism of protodeboronation is highly dependent on the pH of the reaction medium. Several pathways have been identified:

Acid-catalyzed: At low pH, an electrophilic substitution of the boron group by a proton can occur.

Base-catalyzed: At high pH, the boronic acid exists as the more reactive anionic boronate species [ArB(OH)₃]⁻, which can undergo hydrolysis.

Zwitterionic Fragmentation: For certain heteroaryl boronic acids, particularly those with a nitrogen atom ortho or para to the boronic acid, protodeboronation can proceed rapidly through the fragmentation of a zwitterionic intermediate.

To mitigate protodeboronation, several strategies are employed:

Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol (B44631) ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy. nih.gov The bulky groups on the ester protect the boron center from attack, and these esters are often more stable under coupling conditions. nih.gov

Control of Reaction Conditions: Careful control of pH, temperature, and reaction time can minimize the extent of protodeboronation.

Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress hydrolysis-based decomposition pathways.

Table 2: Common Strategies to Suppress Protodeboronation

| Strategy | Description | Example |

|---|---|---|

| Esterification | Conversion of the boronic acid to a more stable ester derivative. | Pinacol esters (Bpin), MIDA boronates |

| pH Control | Avoiding pH ranges where protodeboronation is fastest for the specific substrate. | Using weaker bases or buffered systems. |

| Anhydrous Conditions | Minimizing water to prevent hydrolysis pathways. | Using dried solvents and reagents. |

| Slow Release | Using a protected boronate (like MIDA) that slowly releases the boronic acid into the reaction mixture. | Slow addition of reagents. |

Regioselective Functionalization Modalities Beyond Traditional Cross-Coupling

While the Suzuki-Miyaura reaction is the most common application of this compound, the boronic acid moiety can participate in other valuable transformations, and alternative methods exist to functionalize the indole core.

Metal-Free Couplings: To avoid the use of often expensive and potentially toxic transition metals, metal-free C-C bond-forming reactions have been developed. For example, arylboronic acids can react with highly reactive intermediates like nitrile imines in a metal-free fashion. Another approach involves the photoinduced arylboration of unactivated alkenes to synthesize boronic esters of indolines, which are precursors to functionalized indoles. organic-chemistry.org

Homologation Reactions: A novel palladium-catalyzed homologation of arylboronic acids has been developed, which uses halomethylboronic acid pinacol esters as a carbenoid equivalent. acs.org This process allows for a formal C₁ insertion, converting an arylboronic acid directly into a benzylboronic acid ester (Ar-B(OH)₂ → Ar-CH₂-Bpin), providing access to a different class of building blocks without the need for stoichiometric organometallic reagents. acs.org

Directed C-H Functionalization: As an alternative to starting with a pre-functionalized boronic acid, modern synthetic methods increasingly rely on the direct C-H activation and functionalization of the indole ring. nih.govresearchgate.net For instance, iridium-catalyzed C-H borylation allows for the direct installation of a boryl group onto the indole skeleton with high regioselectivity, which can then be used in subsequent coupling reactions. nih.gov By using specific directing groups on the indole nitrogen, borylation can be guided to otherwise less reactive positions, such as C4 and C7. nih.gov These methods provide a powerful and atom-economical alternative to traditional routes that require the synthesis of halo-indoles first.

Carbonylative Functionalization at Indole Positions via Boronic Acids

Carbonylative functionalization represents a direct and efficient method for introducing carbonyl groups into organic molecules, and its application to indoles has been a subject of intensive research. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov The palladium-catalyzed carbonylative coupling of indoles with boronic acids is a notable transformation that allows for the synthesis of valuable indole derivatives.

A significant body of work has focused on the direct C-H functionalization of indoles. For instance, the installation of a directing group at the nitrogen atom of the indole ring can facilitate site-selective C-H activation and subsequent carbonylation at the C7 position. acs.org This strategy has been successfully employed for the arylation, olefination, acylation, alkylation, silylation, and carbonylation of the C7 position with various coupling partners. acs.org Although this approach relies on a directing group, it underscores the feasibility of introducing a carbonyl function at the C7 position of the indole nucleus.

More directly relevant to this compound is the palladium-catalyzed carbonylative coupling of aryl halides or triflates with boronic acids, a reaction that could potentially be adapted for the functionalization of the boronic acid moiety itself. Furthermore, processes for preparing indole-7-carboxamides have been developed, indicating that the C7 position is amenable to the introduction of carbonyl-containing functional groups. wipo.intbldpharm.comsigmaaldrich.com

The mechanistic pathway for the palladium-catalyzed carbonylation of indoles with boronic acids generally involves the oxidative addition of a palladium(0) catalyst to an aryl halide (if used as a coupling partner), followed by CO insertion to form an aroyl-palladium complex. Transmetalation with the indolylboronic acid and subsequent reductive elimination would then yield the desired carbonyl-containing indole derivative. In the case of direct C-H carbonylation, the mechanism would involve a C-H activation step prior to carbonylation and coupling.

While specific examples detailing the carbonylative functionalization of this compound are not prevalent in the literature, the established reactivity of both indole boronic acids and the C7 position of the indole ring strongly suggests its potential as a substrate in such transformations. The 3-methyl group is expected to exert an electronic and steric influence on the reaction, potentially affecting the rate and selectivity of the carbonylation process.

Table 2: Key Carbonylative Functionalizations of Indoles

| Reaction Type | Catalyst/Reagents | Product Type | Relevance to this compound |

| Directed C7-Carbonylation | Palladium catalyst, directing group on indole nitrogen. acs.org | C7-Carbonyl indoles. acs.org | Demonstrates the feasibility of introducing a carbonyl group at the C7 position. |

| Preparation of Indole-7-carboxamides | Multi-step synthesis involving functionalization at C7. wipo.int | Indole-7-carboxamides. wipo.int | Indicates the C7 position is accessible for the formation of carbonyl derivatives. |

| Pd-catalyzed Carbonylative Coupling | Palladium catalyst, CO source, boronic acid. beilstein-journals.orgbeilstein-journals.org | Carbonyl-containing heterocycles. beilstein-journals.orgbeilstein-journals.org | The boronic acid moiety of the title compound could potentially undergo coupling. |

Advanced Applications of 3 Methyl 1h Indol 7 Yl Boronic Acid in the Synthesis of Complex Organic Molecules

Strategic Intermediate for the Construction of Highly Functionalized Indole (B1671886) Derivatives

(3-methyl-1H-indol-7-yl)boronic acid is a key intermediate for introducing the 3-methyl-1H-indol-7-yl moiety into a variety of molecular frameworks, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, which couples organoboronic acids with organic halides, stands out as a central method for this purpose due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of coupling partners. acs.org

The utility of indolylboronic acids, including the 3-methyl-1H-indol-7-yl variant, lies in their stability, relatively low toxicity, and the straightforward nature of their coupling reactions. nih.govnih.gov These characteristics make them superior reagents for the late-stage functionalization of complex molecules, a critical strategy in drug discovery and development. The C7-borylated indole allows for the regioselective formation of a C-C bond at a position that can be challenging to functionalize using traditional indole synthesis methods like the Fischer or Japp-Klingemann reactions. rsc.org

Research has demonstrated the successful coupling of various indolylboronic acids with different aryl and heteroaryl halides. nih.gov For instance, the palladium-catalyzed Suzuki-Miyaura reaction is a method of choice for creating C-C bonds between the indole nucleus and other aromatic systems. acs.org This enables the synthesis of highly functionalized indoles where the C7 position is decorated with aryl, heteroaryl, or vinyl groups, structures that are prevalent in many biologically active compounds and functional materials. nih.gov The reaction conditions are typically mild, often employing a palladium catalyst, a base, and a suitable solvent system.

Below is a representative table illustrating the types of couplings possible with indolylboronic acids, which are analogous to reactions involving this compound.

Table 1: Representative Suzuki-Miyaura Couplings with Indolylboronic Acids

| Indolylboronic Acid | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Indole-7-boronic acid derivative | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ / Na₂CO₃ | 7-Aryl-indole | nih.gov |

| Indole-7-boronic acid derivative | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd(dppf)Cl₂ / K₂CO₃ | 7-Heteroaryl-indole | nih.gov |

| Indole-7-boronic acid derivative | Vinyl Halide (e.g., β-Bromostyrene) | Pd(OAc)₂ / K₃PO₄ | 7-Vinyl-indole | nih.gov |

The synthesis of these functionalized indoles serves as a gateway to a multitude of other transformations. The newly introduced substituents can be further modified, leading to a rapid diversification of the indole scaffold. This strategy is crucial for generating libraries of compounds for biological screening. researchgate.net

Access to Diverse Indoline (B122111) Derivatives via Dearomatization Processes

The functionalized indole derivatives synthesized from this compound are excellent precursors for generating three-dimensional indoline scaffolds through dearomatization reactions. nih.gov Dearomatization is a powerful strategy in synthetic chemistry as it transforms flat, aromatic systems into more complex, saturated, and stereochemically rich structures. rsc.org Such three-dimensional architectures are highly sought after in drug discovery because they can offer improved binding affinity and selectivity for biological targets.

Organocatalytic asymmetric dearomatization reactions have become particularly prominent for converting indoles into chiral indolines and indolenines. rsc.org These reactions can proceed through various mechanisms, including oxidation, reduction, or cycloaddition, effectively breaking the aromaticity of the indole ring system. For example, an indole derivative, prepared via a Suzuki coupling at the C7 position, can undergo a subsequent dearomatization step. nih.gov

One common approach involves the reduction of the indole ring. For instance, GF-indole pseudo-natural products have been converted to the corresponding GF-indolines using reducing agents like sodium cyanoborohydride (NaBH₃CN). nih.gov Another powerful method is oxidative dearomatization, which can provide access to valuable oxindole (B195798) skeletons. rsc.org While specific examples starting directly from a 7-functionalized-3-methylindole are specialized, the general methodologies are broadly applicable. The substituent introduced at the C7-position via the boronic acid intermediate can influence the reactivity and selectivity of the dearomatization process, allowing for fine-tuning of the final product's structure.

The transformation of indoles to indolines significantly alters the molecule's shape and electronic properties, which can lead to novel biological activities. nih.gov This two-step sequence—functionalization followed by dearomatization—provides a robust platform for generating diverse and complex indoline libraries from a single advanced intermediate like this compound. mdpi.com

Enabling Syntheses of Scaffolds Relevant to Chemical Biology and Advanced Materials

The molecular scaffolds accessible from this compound have significant applications in chemical biology and materials science. nih.govnih.gov The indole motif is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.gov By using this compound, chemists can design and synthesize novel bioactive compounds with tailored properties.

Chemical Biology Applications:

In chemical biology, boronic acids themselves are recognized for their ability to form reversible covalent bonds with diols, a motif present in many biological molecules like saccharides and catechols. nih.gov While this reactivity is a key feature of the boronic acid group, the indole component provides a scaffold for positioning this functionality or for creating molecules that interact with specific biological targets.

Derivatives of this compound can be elaborated into enzyme inhibitors, receptor ligands, or molecular probes. For example, indole-based structures are known to be part of molecules that inhibit tubulin polymerization, a key target in cancer therapy. nih.gov The synthesis of complex indole derivatives, such as the bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors NL1-NL3, showcases the use of cross-coupling reactions on a bromoindole core, a strategy directly applicable to indolylboronic acids for creating potent and selective bioactive agents. nih.gov

Advanced Materials Applications:

In materials science, the focus is often on the electronic and photophysical properties of conjugated organic molecules. Indole-containing oligomers and polymers are of interest for applications in organic electronics. acs.org The iterative Suzuki coupling of indolylboronic acids is a viable strategy for constructing well-defined oligo-indoles. acs.org These materials can have applications as organic semiconductors or as components in fluorescent sensors. The ability to precisely control the structure and connectivity of the indole units, which is enabled by using specific isomers like this compound, is critical for tuning the material's properties. For instance, the synthesis of oligomers relevant to eumelanin, a natural indole-based pigment, highlights the potential for creating novel biomaterials. acs.org

The versatility of the boronic acid group also allows for its incorporation into polymers, creating materials that are responsive to stimuli like changes in pH or the presence of specific analytes such as glucose. semanticscholar.org

Building Blocks for Poly-Indole and Other Complex Heterocyclic Architectures

This compound serves as an excellent monomeric building block for the synthesis of poly-indole chains and other complex, multi-heterocyclic systems. acs.org The construction of such large, defined architectures is a significant challenge in organic synthesis, and methods that allow for controlled, iterative growth are highly valuable.

The Suzuki-Miyaura reaction is again the key enabling technology in this context. It can be used in an iterative fashion to assemble indole oligomers of a specific length and sequence. acs.org For example, a strategy might involve coupling this compound with a halo-indole, followed by re-introduction of a boron or halide functionality to allow for the next coupling step. This controlled approach allows for the synthesis of di-indoles, tri-indoles, and longer oligomers. While indole-indole Suzuki couplings can sometimes be challenging, optimized conditions have been developed that provide high yields. acs.org

Beyond linear or branched poly-indoles, this compound can be used to construct more intricate heterocyclic frameworks. The indole nucleus can be fused or linked to other heterocyclic systems, such as pyridazines, pyrazoles, or thiophenes, through cross-coupling reactions. nih.govmdpi.com This leads to the formation of polycyclic aromatic systems with unique electronic and steric properties. These complex architectures are often found in natural products and can serve as scaffolds for new classes of functional molecules. The use of boronic acid-substituted metal complexes as building blocks further expands the possibilities, allowing for the creation of multimetallic assemblies with applications in catalysis and photophysics. rsc.org

The ability to build these complex structures from a well-defined starting material like this compound underscores its importance as a strategic tool for accessing novel chemical space.

Computational and Theoretical Chemistry Studies Pertinent to 3 Methyl 1h Indol 7 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the intricate details of reaction mechanisms, including those involving organoboron compounds. For reactions involving (3-methyl-1H-indol-7-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling, DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. americanelements.comresearchgate.net

A typical DFT study of a Suzuki-Miyaura reaction involving an indolylboronic acid would analyze the three fundamental steps: oxidative addition, transmetalation, and reductive elimination. americanelements.comresearchgate.net Calculations would be performed to determine the geometries and Gibbs free energies of the reactants, intermediates, transition states, and products. researchgate.net For instance, in the coupling of an aryl halide with this compound catalyzed by a palladium complex, DFT can model the palladium catalyst's coordination with the reactants and the subsequent bond-forming and bond-breaking processes. americanelements.com

The choice of functional (e.g., B3LYP, M06-L) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining accurate results that correlate well with experimental observations. researchgate.netrsc.org Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to simulate the reaction environment, as solvent can significantly influence the energetics of the reaction pathway. researchgate.net These computational studies can reveal the rate-determining step of the reaction by identifying the highest energy barrier in the calculated energy profile. researchgate.net For many palladium-catalyzed cross-coupling reactions, oxidative addition is found to be the turnover-limiting step. americanelements.com

Table 1: Illustrative Energy Profile for a Suzuki-Miyaura Reaction Step Calculated by DFT

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Pd(0) Catalyst + Aryl Halide + Boronic Acid | 0.0 |

| TS_OA | Transition State for Oxidative Addition | +18.5 |

| Intermediate 1 | Oxidative Addition Product | -5.2 |

| TS_TM | Transition State for Transmetalation | +15.3 |

| Intermediate 2 | Transmetalation Product | -12.8 |

| TS_RE | Transition State for Reductive Elimination | +10.1 |

| Products | Coupled Product + Regenerated Catalyst | -25.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing a typical profile for a Suzuki-Miyaura reaction.

Modeling of Regioselectivity and Stereoselectivity in Borylation and Coupling Reactions

Computational modeling is particularly valuable for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. In the synthesis and functionalization of substituted indoles, directing the reaction to a specific position on the indole (B1671886) ring is a significant challenge.

Regioselectivity: The borylation of indoles can occur at various positions (C2, C3, C7, etc.), and the outcome is often dictated by the directing group on the indole nitrogen and the reaction conditions. nih.gov Computational models, including machine learning approaches trained on experimental data and DFT calculations, can predict the most likely site of borylation. nih.gov These models analyze how different directing groups (e.g., pivaloyl, pyridyl, pyrimidyl) interact with the borylating agent (e.g., BBr₃, BCl₃) and the indole substrate. Calculations can reveal that for certain directing groups, C7 borylation leads to the thermodynamic product, even if C2 borylation is kinetically favored. nih.gov The steric and electronic effects of substituents, such as the methyl group at the C3 position in this compound, are critical inputs for these models.

Stereoselectivity: When a chiral center is present in the reacting molecules, predicting the stereochemical outcome is essential. For reactions involving chiral boronic esters, computational studies can elucidate the origin of stereospecificity. acs.org For example, in the coupling of a chiral secondary boronic ester with a heteroaromatic compound, DFT calculations can model the transition states for the 1,2-migration step, revealing the energetic preference for one stereochemical pathway over another. acs.org This analysis often involves comparing the energies of diastereomeric transition states. While direct computational studies on the stereoselective reactions of an enantiomerically pure form of this compound are not prevalent, the principles derived from studies of other chiral boronic acids would be applicable. nih.gov The stereochemical outcome would be modeled by constructing the relevant transition state structures and calculating their relative energies to predict the major diastereomeric or enantiomeric product. acs.org

Investigation of Boron-Nitrogen Interactions in Indole Systems

The proximity of the boronic acid group at the C7 position to the indole nitrogen at the N1 position in this compound allows for a potential intramolecular interaction between the Lewis acidic boron atom and the Lewis basic nitrogen atom. Computational chemistry provides a means to investigate the nature and strength of this B-N interaction.

Studies on analogous ortho-aminomethyl arylboronic acids have shown that an intramolecular dative B-N bond can form. researchgate.net However, in protic media, this interaction is often in competition with solvent insertion, where a solvent molecule (like water) bridges the boron and nitrogen atoms. researchgate.net Computational methods can be used to calculate the relative energies of different conformers: one with a direct B-N dative bond, one with a solvent-inserted interaction, and one with no interaction. researchgate.net

For this compound, DFT calculations could predict the equilibrium geometry and the relative stability of these different forms. The calculations would likely show that the presence of the acidic N-H proton and the potential for hydrogen bonding might favor a solvent-mediated interaction or a weaker, non-covalent association rather than a full dative bond, depending on the environment. The strength of such interactions can be quantified by calculating the interaction energy and analyzing the electron density distribution using methods like the Quantum Theory of Atoms in Molecules (QTAIM).

Quantum Chemical Insights into Reactivity, Stability, and Bonding Characteristics

Quantum chemical calculations can provide a wealth of information about the intrinsic properties of a molecule, which in turn govern its reactivity, stability, and bonding. For this compound, these calculations offer a detailed picture of its electronic landscape.

Reactivity Descriptors: Based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a variety of reactivity descriptors can be calculated. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These relate to the energies of the HOMO and LUMO, respectively, and are used to calculate global reactivity indices.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

By calculating these parameters for this compound and comparing them to related molecules, one can predict its behavior in different reaction types. For example, the locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov

Stability and Bonding: DFT optimizations provide the most stable three-dimensional structure of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.gov For instance, a study on diindolylmethane-phenylboronic acid hybrids calculated C-B bond lengths to be around 1.57 Å. nih.gov Similar calculations for this compound would provide its specific geometric parameters. Analysis of the conformers, such as those arising from the rotation of the B(OH)₂ group, can identify the global minimum energy structure. nih.gov Natural Bond Orbital (NBO) analysis can be used to study charge distribution, hybridization, and delocalization of electron density within the molecule, offering further insights into its bonding and stability. researchgate.net

Table 2: Representative Calculated Quantum Chemical Descriptors for an Indole Derivative

| Descriptor | Definition | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | 4.6 eV |

| Ionization Potential (I) | -E_HOMO | 5.8 eV |

| Electron Affinity (A) | -E_LUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical values for related heterocyclic compounds.

Future Directions and Emerging Research Avenues for 3 Methyl 1h Indol 7 Yl Boronic Acid

Development of Highly Efficient and Sustainable Synthetic Protocols

The synthesis of indolylboronic acids, while established, is continually being refined to meet the growing demands for greener, more efficient, and cost-effective chemical processes. rsc.org Future research will likely focus on protocols that improve atom economy, reduce waste, and utilize safer reagents and solvents.

One promising avenue is the adoption of continuous-flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivity compared to traditional batch processes. nih.gov This methodology is particularly advantageous for handling highly energetic or unstable intermediates in a controlled and safe manner. nih.gov For the synthesis of (3-methyl-1H-indol-7-yl)boronic acid, flow chemistry could streamline the C-H borylation step, potentially reducing reaction times and catalyst loading.

Furthermore, the development of synthetic routes that minimize the use of protecting groups remains a significant goal. Direct C-H borylation strategies that obviate the need for installation and subsequent removal of directing groups are highly sought after for their step-economy. acs.orggoogle.com Recent advances in transition-metal-free C-H borylation, such as those using simple boron trihalides or pyrazabole (B96842) electrophiles, represent a significant step towards more sustainable synthesis. acs.orgacs.orgnih.gov These methods avoid the use of precious and potentially toxic heavy metals, aligning with the principles of green chemistry. rsc.orgacs.org

Table 1: Comparison of Synthetic Approaches for Indole (B1671886) Borylation

| Methodology | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Iridium, Palladium) | High regioselectivity, often requires a directing group. | Precise control over C7-borylation. | acs.orgchemrxiv.org |

| Transition-Metal-Free C-H Borylation | Uses reagents like BBr3 or pyrazaboles; avoids precious metals. | Improved sustainability, lower cost, reduced metal contamination. | acs.orgacs.orgnih.gov |

| Continuous-Flow Synthesis | Enhanced reaction control, improved safety and scalability. | Higher throughput, potentially higher yields and purity. | nih.gov |

Expansion of Cascade and Multicomponent Reactions Incorporating Boronic Acids

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple precursors in a single operation. nih.gov These reactions are highly efficient, minimizing purification steps and saving time and resources. nih.gov Indoles and indolylboronic acids are excellent candidates for inclusion in such processes. nih.govresearchgate.netrsc.org

The future in this area involves designing novel cascade sequences that specifically leverage the reactivity of the C7-boryl group in this compound. For instance, a sequence could be initiated by a Suzuki-Miyaura cross-coupling at the C7-position, followed by an intramolecular cyclization involving the N-H or C2-position of the indole ring. Such strategies could provide rapid access to complex, fused indole polycycles that are of significant interest in drug discovery. nih.gov

Multicomponent reactions, such as the Petasis boronic acid-Mannich reaction, offer another fertile ground for exploration. nih.gov Incorporating this compound into MCRs with various aldehydes, amines, or other components could generate vast libraries of structurally diverse indole derivatives. nih.govresearchgate.net This approach is particularly valuable for the rapid identification of new bioactive compounds. Research into new MCRs that can accommodate the unique steric and electronic properties of C7-substituted indoles will be a key focus.

Exploration of Novel Catalytic Systems and Methodologies for Indole Functionalization

The direct functionalization of the indole core, particularly at the less reactive C7 position, remains a central challenge in synthetic chemistry. mdpi.com While significant progress has been made with palladium, rhodium, and ruthenium catalysts, the future lies in discovering new, more versatile, and robust catalytic systems. mdpi.combohrium.comjst.go.jp

Emerging research is focused on catalysts based on earth-abundant and less toxic metals as sustainable alternatives to precious metals. researchgate.net Additionally, the development of novel ligands is crucial for tuning the reactivity and selectivity of metal catalysts. Chiral ligands, for example, can enable enantioselective C-H functionalization, providing access to axially chiral indole-based frameworks which are valuable in asymmetric catalysis and medicinal chemistry. bohrium.com

Beyond metal catalysis, organocatalysis and photocatalysis are gaining prominence. These methodologies offer new modes of reactivity and can often be performed under mild, environmentally benign conditions. A key future direction will be the application of these modern catalytic approaches to functionalize the C7-position of the this compound scaffold, for example, through subsequent cross-coupling reactions.

Table 2: Catalytic Systems for Site-Selective Indole Functionalization

| Catalytic System | Target Position | Key Advantages | References |

|---|---|---|---|

| Palladium(II)/Copper(II) | C7/C6 | Well-established for arylations. | acs.orggoogle.com |

| Ruthenium(II) | C7 | Enables C-N and C-C bond formation under mild conditions. | jst.go.jpnih.gov |

| Rhodium(III) | C7 | Effective for C-H activation and annulation reactions. | bohrium.comacs.org |

| Iridium(I) | C7 | Used for selective C-H borylation. | chemrxiv.org |

Synergistic Approaches Combining Advanced Synthesis with Computational Design

The integration of computational chemistry with synthetic chemistry is revolutionizing how new molecules and reactions are designed. nih.gov Structure-based drug design and molecular modeling can predict the binding of indole derivatives to biological targets, guiding the synthesis towards compounds with higher potency and selectivity. acs.org

For this compound, computational tools can be used in several ways. Quantum mechanics (QM) calculations can elucidate reaction mechanisms, predict regioselectivity, and help in the design of new catalysts and ligands for improved C-H functionalization. nih.gov For instance, computational studies can help design ligands that promote C7-borylation with high reactivity and selectivity by tuning noncovalent interactions between the catalyst and the indole substrate. This synergy between in silico prediction and experimental validation accelerates the discovery of new synthetic methods and bioactive molecules, reducing the trial-and-error nature of traditional chemical research. nih.gov

Potential for Diversification of the 3-Methyl Group in C7-Borylated Indoles

While much focus has been placed on the functionalization of the indole ring positions, the 3-methyl group itself represents a handle for further diversification. Modifying this group in a C7-borylated indole would open up new avenues for creating novel structures with potentially unique biological activities.

Future research could explore several strategies for the functionalization of the 3-methyl group:

Oxidative Functionalization: The 3-methyl group can be oxidized by cytochrome P450 enzymes or chemical oxidants to form reactive intermediates like 3-methyleneindolenine (B1207975) or stable products such as indole-3-carbinol. nih.govmdpi.com These intermediates can be trapped by nucleophiles, allowing for the introduction of various functional groups. Artificial enzymes have also been shown to catalyze the selective oxidation of the indole ring. acs.org

Radical Halogenation: Selective free-radical halogenation of the methyl group could install a halide, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, providing access to a wide range of derivatives.

Deprotonation and Alkylation: The acidity of the C-H bonds of the 3-methyl group can be enhanced by the appropriate choice of an N-protecting group. Subsequent deprotonation with a strong base would generate a carbanion that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elongation and diversification of the side chain. acs.org

C-H Activation: Modern catalytic methods involving transition metals or organocatalysts could enable the direct C(sp³)–H functionalization of the methyl group. jst.go.jp This would be a highly efficient way to introduce new C-C or C-heteroatom bonds directly onto the methyl group, bypassing the need for pre-functionalization.

Exploring these transformations on the this compound scaffold would provide a powerful strategy for generating a library of compounds with functional diversity at both the C3 and C7 positions, significantly expanding the accessible chemical space for drug discovery and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.